1-Tosylpiperidin-4-ol
CAS No.:
Cat. No.: VC13372507
Molecular Formula: C12H17NO3S
Molecular Weight: 255.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17NO3S |
|---|---|
| Molecular Weight | 255.34 g/mol |
| IUPAC Name | 1-(4-methylphenyl)sulfonylpiperidin-4-ol |
| Standard InChI | InChI=1S/C12H17NO3S/c1-10-2-4-12(5-3-10)17(15,16)13-8-6-11(14)7-9-13/h2-5,11,14H,6-9H2,1H3 |
| Standard InChI Key | YZUGYBUVPMOLGT-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)O |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
1-Tosylpiperidin-4-ol features a piperidine ring substituted at the nitrogen atom with a 4-methylphenylsulfonyl (tosyl) group and at the 4-position with a hydroxyl group. This configuration confers both electrophilic and nucleophilic reactivity, making the compound a versatile synthon. The IUPAC name, 1-(4-methylphenyl)sulfonylpiperidin-4-ol, precisely describes this arrangement.
Key Structural Parameters:
The tosyl group enhances stability and facilitates purification due to its crystalline nature, while the hydroxyl group enables hydrogen bonding and subsequent derivatization.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The most common synthetic route involves the reaction of piperidin-4-ol with tosyl chloride () in dichloromethane (DCM) or chloroform, using a base such as triethylamine or pyridine to neutralize HCl byproducts .
Typical Procedure:
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Dissolve piperidin-4-ol (1.0 equiv) in DCM.
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Add (1.1 equiv) dropwise at 0°C under stirring.
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Introduce triethylamine (1.2 equiv) to scavenge HCl.
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Stir for 3–12 hours at room temperature.
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Isolate the product via extraction and purify by recrystallization.
This method yields 1-Tosylpiperidin-4-ol in 60–85% purity, contingent on reaction conditions and workup.
Physicochemical Properties
Stability and Solubility
1-Tosylpiperidin-4-ol is stable under ambient conditions but may degrade upon prolonged exposure to moisture or strong acids/bases. Its solubility profile includes:
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Polar Solvents: Moderately soluble in methanol, ethanol, and DMSO.
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Nonpolar Solvents: Poorly soluble in hexane or diethyl ether.
The compound’s LogP value (2.16) suggests moderate lipophilicity, aligning with its ability to traverse biological membranes in drug discovery contexts .
Applications in Organic Synthesis
Bromination and Halogenation
Treatment with carbon tetrabromide () and triphenylphosphine () replaces the hydroxyl group with a bromine atom, yielding 1-Tosyl-4-bromopiperidine. This intermediate is pivotal in cross-coupling reactions, such as Suzuki-Miyaura couplings, to construct complex heterocycles.
Triflate Formation
In the presence of triflic anhydride (), the hydroxyl group converts to a triflate (), a superior leaving group for nucleophilic substitutions . For example, this transformation enables the synthesis of aryl piperidines via palladium-catalyzed couplings .
Reaction Scheme:
Pharmacological Relevance and Derivatives
Antiviral Agents
Piperidinyl-substituted triazolo[1,5-a]pyrimidines, synthesized using 1-Tosylpiperidin-4-ol derivatives, exhibit anti-HIV-1 activity. Molecular docking studies suggest these compounds inhibit viral replication by targeting reverse transcriptase .
Antibacterial Precursors
Fluoroquinolone analogs, such as moxifloxacin impurities, incorporate modified piperidine rings derived from intermediates like 1-Tosylpiperidin-4-ol . Structural modifications at the 4-position enhance binding to bacterial DNA gyrase .
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